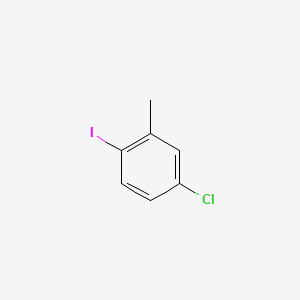

5-Chloro-2-iodotoluene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-1-iodo-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClI/c1-5-4-6(8)2-3-7(5)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZNUQVQAJVZRKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370917 | |

| Record name | 5-Chloro-2-iodotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23399-70-4 | |

| Record name | 5-Chloro-2-iodotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloro-2-iodotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Authored by Gemini, Senior Application Scientist

An In-depth Technical Guide to 5-Chloro-2-iodotoluene: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of this compound, a key halogenated aromatic intermediate. Designed for researchers, chemists, and professionals in drug development and material science, this document delves into the compound's synthesis, elucidates its physicochemical properties, and explores its applications as a versatile building block in modern organic chemistry.

Introduction: The Strategic Value of this compound

This compound (CAS No: 23399-70-4) is an organic compound characterized by a toluene backbone substituted with both a chloro and an iodo group.[1][2][3] Its chemical structure, featuring two different halogens at specific positions, makes it a highly valuable and versatile intermediate in synthetic chemistry. The presence of the iodine atom, in particular, provides a reactive site for forming new carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions. This strategic functionality is crucial in the construction of complex molecular architectures required for active pharmaceutical ingredients (APIs) and advanced organic materials.[4][5][6]

The molecule's utility is rooted in the differential reactivity of the C-I and C-Cl bonds, allowing for selective, stepwise transformations. This makes it a sought-after precursor in multi-step syntheses where precise control over reactivity is paramount.

Table 1: Chemical Identity and Core Properties

| Property | Value | Source(s) |

| CAS Number | 23399-70-4 | [1][2][3][7][8] |

| Molecular Formula | C₇H₆ClI | [1][2][3][9] |

| Molecular Weight | 252.48 g/mol | [2][3][7] |

| IUPAC Name | 1-Chloro-4-iodo-2-methylbenzene | [3] |

| Synonyms | 4-Chloro-2-methyliodobenzene, 2-Iodo-5-chlorotoluene | [3][8] |

| SMILES | CC1=C(I)C=C(Cl)C=C1 | [3] |

Synthesis of this compound: A Mechanistic Perspective

The most prevalent and industrially viable method for synthesizing this compound is the Sandmeyer reaction .[10][11] This classical transformation provides a reliable pathway to introduce a halide into an aromatic ring starting from a primary aromatic amine.

The selection of this pathway is underpinned by several factors:

-

Substrate Availability: The starting material, 4-Chloro-2-methylaniline (also known as 4-chloro-o-toluidine), is a readily available commercial chemical.[12][13]

-

Regiochemical Control: The reaction is highly regioselective. The position of the incoming iodine atom is precisely determined by the location of the amino group on the starting aniline, eliminating the formation of unwanted isomers that would arise from direct halogenation of 4-chlorotoluene.

-

Robustness and Scalability: The Sandmeyer reaction is a well-established, robust process that can be scaled effectively from the laboratory bench to industrial production.[14]

The Sandmeyer Reaction Mechanism

The synthesis proceeds in two critical stages:

-

Diazotization: The primary amine (4-Chloro-2-methylaniline) is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures (0-5°C). This converts the amino group into a highly reactive diazonium salt (4-chloro-2-methylbenzenediazonium chloride). The low temperature is crucial to prevent the premature decomposition of the unstable diazonium salt.

-

Iodide Displacement: The resulting diazonium salt is then introduced to a solution containing an iodide source, most commonly potassium iodide (KI). In the presence of a copper(I) catalyst (e.g., CuI), a single-electron transfer from the copper(I) species to the diazonium salt initiates the release of nitrogen gas (N₂) and the formation of an aryl radical. This radical then abstracts an iodine atom from the copper-iodide complex to form the final product, this compound, while regenerating the copper(I) catalyst.[10][11]

Experimental Protocol: Sandmeyer Synthesis of this compound

This protocol is a representative procedure adapted from established Sandmeyer reaction methodologies.[15][16] All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Diazotization of 4-Chloro-2-methylaniline

-

In a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, combine 4-Chloro-2-methylaniline (1 equiv.) with 3M hydrochloric acid.

-

Cool the resulting suspension to 0-5°C in an ice-salt bath. A fine precipitate of the aniline hydrochloride salt may form.

-

In a separate beaker, dissolve sodium nitrite (1.1 equiv.) in deionized water.

-

Add the sodium nitrite solution dropwise to the cold aniline suspension over 30 minutes, ensuring the temperature is strictly maintained below 5°C.

-

After the addition is complete, continue stirring the mixture at 0-5°C for an additional 20 minutes to ensure complete formation of the diazonium salt.

Step 2: Iodide Displacement

-

In a separate 1 L beaker, prepare a solution of potassium iodide (1.2 equiv.) in water.

-

Slowly and carefully, add the cold diazonium salt solution from Step 1 to the potassium iodide solution with vigorous stirring. The addition may cause foaming and the evolution of nitrogen gas.

-

Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases.

-

The crude product will separate as a dense, dark oil or solid.

Step 3: Work-up and Purification

-

Transfer the reaction mixture to a separatory funnel.

-

Extract the aqueous layer with dichloromethane or diethyl ether (3 x 100 mL).

-

Combine the organic extracts and wash sequentially with 10% sodium thiosulfate solution (to remove excess iodine), 5% sodium hydroxide solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Diagram: Sandmeyer Synthesis Workflow

Caption: Workflow for the synthesis of this compound via the Sandmeyer reaction.

Physicochemical and Safety Data

The physical and chemical properties of this compound dictate its handling, storage, and application conditions.

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

| Appearance | - | - |

| Melting Point | -21°C | [1] |

| Boiling Point | 120-122°C at 15 mmHg | [1][3][8] |

| Density | ~1.8 g/cm³ | [1] |

| Refractive Index | ~1.617 | [1] |

| Flash Point | 120-122°C/15mm | [1] |

| Spectroscopic Data | FTIR and Raman spectra are available. | [9] |

Table 3: Safety and Hazard Information

| Hazard Category | GHS Classification and Statements | Precautionary Measures | Source(s) |

| Irritant | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P261, P264, P280, P302+P352, P305+P351+P338 | [1][8][17] |

| Handling | Use only outdoors or in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection. Wash exposed skin thoroughly after handling. | Avoid breathing mist/vapors/spray. | [8][18] |

| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place. | Keep away from strong oxidizing agents. | [18] |

Reactivity and Applications in Modern Synthesis

The synthetic utility of this compound stems from the C-I bond, which is significantly more reactive than the C-Cl bond in metal-catalyzed cross-coupling reactions. This reactivity difference allows it to serve as a versatile building block for the sequential introduction of different substituents.

Key Applications:

-

Pharmaceutical Synthesis: This compound is an important intermediate in the synthesis of APIs. Its structure can be incorporated into larger molecules designed to interact with biological targets. Halogenated aromatics are prevalent in FDA-approved drugs, often enhancing properties like metabolic stability and binding affinity.[5][6] Related iodo-chloro aromatic compounds are used in the development of anti-diabetic and anti-inflammatory drugs.[4][19]

-

Material Science: It serves as a precursor for specialized polymers and organic electronic materials. The halogen atoms can be used to tune the electronic and photophysical properties of materials used in applications like organic light-emitting diodes (OLEDs) and organic semiconductors.[4]

-

Agrochemicals: The core structure is found in certain classes of pesticides and herbicides, although some historical uses have been phased out due to toxicity concerns of related compounds.[12][20]

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic tool for chemists engaged in complex molecular design. Its synthesis via the reliable Sandmeyer reaction, combined with its predictable and selective reactivity, ensures its continued importance in the discovery and development pipelines of the pharmaceutical and material science industries. A thorough understanding of its properties, synthesis, and handling is essential for any researcher aiming to leverage its full synthetic potential.

References

-

Chemical-Suppliers. (n.d.). This compound | CAS 23399-70-4. Retrieved from [Link]

-

CP Lab Safety. (n.d.). This compound, min 97%, 100 grams. Retrieved from [Link]

- Fisher Scientific. (n.d.). Chemical Label for this compound.

-

Wikipedia. (2023). Sandmeyer reaction. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound - Spectrum. Retrieved from [Link]

-

L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Methyl 5-Chloro-2-Iodobenzoate in Advancing Chemical Synthesis and Product Development. Retrieved from [Link]

-

Hasan, M., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

Wikipedia. (2023). 4-Chloro-o-toluidine. Retrieved from [Link]

-

G. S. Kumar, et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed. Retrieved from [Link]

-

LookChem. (n.d.). 4-Chloro-2-iodoaniline 63069-48-7 wiki. Retrieved from [Link]

- Google Patents. (n.d.). US3890388A - Ring chlorination of ortho-toluidine.

-

Tetrahedron. (n.d.). 23399-70-4 | this compound. Retrieved from [Link]

- Google Patents. (n.d.). CN104086361A - Preparation method of 2-chloro-5-iodobenzoic acid.

-

PubChem. (n.d.). 4-Chloro-2-toluidine. Retrieved from [Link]

-

G. S. Kumar, et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]

-

Organic Syntheses. (n.d.). o-CHLOROTOLUENE AND p-CHLOROTOLUENE. Retrieved from [Link]

-

NCBI Bookshelf. (n.d.). 4-Chloro-ortho-Toluidine. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. scbt.com [scbt.com]

- 3. This compound | CAS 23399-70-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. nbinno.com [nbinno.com]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. calpaclab.com [calpaclab.com]

- 8. 23399-70-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 11. lscollege.ac.in [lscollege.ac.in]

- 12. 4-Chloro-o-toluidine - Wikipedia [en.wikipedia.org]

- 13. 4-Chloro-2-toluidine | C7H8ClN | CID 7251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. chemical-label.com [chemical-label.com]

- 18. fishersci.com [fishersci.com]

- 19. calibrechem.com [calibrechem.com]

- 20. 4-Chloro-ortho-Toluidine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-Chloro-2-iodotoluene: Synthesis, Characterization, and Applications in Modern Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-iodotoluene is a halogenated aromatic compound that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring a methyl group, a chlorine atom, and an iodine atom on the benzene ring, provides multiple reactive sites for the construction of complex molecular architectures. The presence of the iodo group, in particular, makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This guide provides a comprehensive overview of the synthesis, properties, characterization, and key applications of this compound, with a focus on its utility for professionals in research and drug development.

Physicochemical Properties and Identification

A clear understanding of the fundamental properties of a chemical is paramount for its effective use and safe handling. The key identifiers and physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 23399-70-4 | [1] |

| Molecular Formula | C₇H₆ClI | [1] |

| Molecular Weight | 252.48 g/mol | [1] |

| Appearance | Not specified, likely a liquid or low-melting solid | |

| Boiling Point | 120-122 °C at 15 mmHg | |

| Density | ~1.82 g/cm³ | |

| Synonyms | 4-Chloro-2-methyliodobenzene, 2-Iodo-5-chlorotoluene |

Synthesis of this compound

The most common and efficient laboratory-scale synthesis of this compound involves a two-step sequence starting from the readily available 4-chloro-2-aminotoluene (also known as 4-chloro-ortho-toluidine). This process leverages the well-established diazotization of an aniline derivative, followed by a Sandmeyer-type reaction.[2][3]

Synthesis Workflow

Caption: Synthetic pathway for this compound.

Experimental Protocol

The following is a representative, self-validating protocol for the synthesis of this compound.

Step 1: Diazotization of 4-chloro-2-aminotoluene

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 4-chloro-2-aminotoluene (1 equivalent) in a solution of hydrochloric acid (approximately 3 equivalents in water).

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Dissolve sodium nitrite (1.05 equivalents) in a minimal amount of cold water.

-

Slowly add the sodium nitrite solution dropwise to the cooled suspension, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is indicated by a change in the color of the solution and a positive test with starch-iodide paper (which turns blue-black in the presence of excess nitrous acid).

-

Continue stirring the resulting diazonium salt solution at 0-5 °C for an additional 15-20 minutes.

Causality Behind Experimental Choices:

-

The use of low temperatures (0-5 °C) is critical as diazonium salts are generally unstable and can decompose at higher temperatures.

-

A slight excess of sodium nitrite ensures the complete conversion of the primary amine to the diazonium salt. However, a large excess should be avoided as it can lead to unwanted side reactions.

Step 2: Sandmeyer-type Iodination

-

In a separate beaker, dissolve potassium iodide (approximately 1.2 equivalents) in a minimal amount of water.

-

Slowly and carefully add the cold diazonium salt solution from Step 1 to the potassium iodide solution with continuous stirring.

-

A vigorous evolution of nitrogen gas will be observed, and a dark, oily product will begin to separate.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours to ensure the complete decomposition of the diazonium salt.

-

The reaction mixture can be gently warmed (e.g., to 50-60 °C) to drive the reaction to completion if the nitrogen evolution is slow.

Causality Behind Experimental Choices:

-

Potassium iodide serves as the iodide source. The iodide ion acts as a nucleophile in this Sandmeyer-type reaction.[4]

-

The decomposition of the diazonium salt is an exothermic process, so slow addition is necessary to control the reaction rate and temperature.

Work-up and Purification

-

Transfer the reaction mixture to a separatory funnel and extract the crude product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic layers with a saturated solution of sodium thiosulfate to remove any residual iodine, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude this compound can be purified by vacuum distillation to yield the final product.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl group protons.

-

Methyl Protons (-CH₃): A singlet is expected in the upfield region, likely around δ 2.3-2.5 ppm.

-

Aromatic Protons (Ar-H): Three protons are present on the aromatic ring, and they will exhibit characteristic splitting patterns due to spin-spin coupling.

-

The proton at C6 (ortho to the methyl group and meta to the chlorine) is expected to be a doublet.

-

The proton at C4 (ortho to the chlorine and meta to the iodine) will likely appear as a doublet of doublets.

-

The proton at C3 (ortho to the iodine and meta to the methyl group) is also expected to be a doublet.

-

The exact chemical shifts and coupling constants would need to be determined experimentally, but the predicted pattern provides a basis for structural confirmation.[5][6]

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule.

-

Methyl Carbon (-CH₃): A signal in the upfield region, typically around δ 20-25 ppm.

-

Aromatic Carbons (Ar-C): Six signals in the aromatic region (δ 110-150 ppm). The carbons directly attached to the iodine and chlorine atoms will have their chemical shifts significantly influenced by these electronegative and polarizable substituents. The carbon bearing the iodine atom is expected to be at a higher field (lower ppm) compared to a non-substituted carbon due to the heavy atom effect.

Mass Spectrometry

The mass spectrum of this compound will provide information about its molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 252, corresponding to the molecular weight of the compound. The isotopic pattern of this peak will be characteristic of a molecule containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio).[7]

-

Fragmentation: Common fragmentation pathways would involve the loss of the iodine atom (M⁺ - 127), the chlorine atom (M⁺ - 35/37), or the methyl group (M⁺ - 15). The resulting fragment ions can provide further confirmation of the structure.[8]

Applications in Organic Synthesis

The synthetic utility of this compound primarily stems from the reactivity of the carbon-iodine bond, which is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This differential reactivity allows for selective functionalization of the aromatic ring.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound.[9][10] this compound is an excellent substrate for this reaction, where the iodine atom selectively undergoes oxidative addition to the palladium(0) catalyst, leaving the chlorine atom intact for potential subsequent transformations.

Caption: Suzuki-Miyaura coupling of this compound.

This reaction is widely used in the synthesis of biaryl compounds, which are common structural motifs in many biologically active molecules and pharmaceuticals.[11][12]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[13][14] Similar to the Suzuki coupling, the reaction with this compound proceeds selectively at the iodo-substituted position.

Caption: Sonogashira coupling of this compound.

This transformation is invaluable for the synthesis of arylalkynes, which are important intermediates in the preparation of various pharmaceuticals and organic materials.[15][16]

Role as a Pharmaceutical Intermediate

Halogenated aromatic compounds like this compound are crucial as pharmaceutical intermediates.[17][18] They serve as scaffolds upon which molecular complexity can be built through sequential and selective cross-coupling reactions. The ability to introduce different functional groups at the iodo and chloro positions in a stepwise manner allows for the efficient synthesis of diverse libraries of compounds for drug discovery and development.[19][20]

Safety and Handling

As with all chemicals, proper safety precautions must be observed when handling this compound.

-

Hazards: It is classified as an irritant and may cause skin, eye, and respiratory irritation.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.

-

Storage: Store in a cool, dry place away from incompatible materials.

Always consult the material safety data sheet (MSDS) for detailed safety information before handling this compound.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its straightforward preparation from 4-chloro-2-aminotoluene and the differential reactivity of its halogen substituents make it an attractive starting material for the synthesis of complex organic molecules. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, underscores its importance for researchers and scientists, particularly those in the field of drug development. A thorough understanding of its synthesis, properties, and reactivity is key to leveraging its full potential in the advancement of chemical synthesis.

References

-

Supporting Information. (n.d.). Retrieved from [Link]

-

Shroder, M. (n.d.). The Sonogashira Coupling. Retrieved from [Link]

-

Wikipedia. (2023, December 28). Sandmeyer reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Wikipedia. (2024, January 1). Suzuki reaction. Retrieved from [Link]

-

L.S. College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. Retrieved from [Link]

-

University of Regensburg. (n.d.). H NMR Spectroscopy. Retrieved from [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review. (2022). RSC Advances, 12(1), 1-22. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2011). Spectrometric Identification of Organic Compounds. Chem 117 Reference Spectra Spring 2011.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Methyl 5-Chloro-2-Iodobenzoate in Advancing Chemical Synthesis and Product Development. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

Wikipedia. (2023, October 23). Sonogashira coupling. Retrieved from [Link]

-

Chen, J., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102877. Retrieved from [Link]

-

Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Pharma API Intermediates. (n.d.). Retrieved from [Link]

-

Reddit. (2021, February 19). Your "Go-To", "just couple already", Suzuki conditions? Retrieved from [Link]

-

Chen, J., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Semantic Scholar. Retrieved from [Link]

-

Mlunias. (n.d.). Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. Retrieved from [Link]

-

IARC Publications. (n.d.). 4-CHLORO-ortho-TOLUIDINE 1. Exposure Data. Retrieved from [Link]

-

Al-Masum, M. (2012). Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. IntechOpen. Retrieved from [Link]

-

ChemComplete. (2020, December 17). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns [Video]. YouTube. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Suzuki-Miyaura Coupling: The Power of Boronic Acids and the Utility of 5-Chloro-2-hydroxyphenylboronic Acid. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). 1H NMR Coupling Constants. Retrieved from [Link]

-

Hebei Weimiao. (2024, November 29). Exploring Key Compounds in Pharmaceutical Synthesis and Development of Drug Intermediates. Retrieved from [Link]

-

Wikipedia. (2023, November 28). 4-Chloro-o-toluidine. Retrieved from [Link]

-

HSC Chemistry. (2023, October 23). Mass Spectrometry: Interpreting Fragmentation Patterns [Video]. YouTube. Retrieved from [Link]

-

Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. (n.d.). Retrieved from [Link]

- Google Patents. (n.d.). CN102234218B - Preparation method of 2,4-dichlorotoluene.

- Google Patents. (n.d.). CN102234235A - Synthesis method of 5-chloro-2-methyl aniline.

Sources

- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. lscollege.ac.in [lscollege.ac.in]

- 4. Sandmeyer Reaction [organic-chemistry.org]

- 5. che.hw.ac.uk [che.hw.ac.uk]

- 6. ekwan.github.io [ekwan.github.io]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. Redirecting [linkinghub.elsevier.com]

- 12. nbinno.com [nbinno.com]

- 13. Sonogashira Coupling [organic-chemistry.org]

- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 15. gold-chemistry.org [gold-chemistry.org]

- 16. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]

- 18. mlunias.com [mlunias.com]

- 19. nbinno.com [nbinno.com]

- 20. Exploring Key Compounds in Pharmaceutical Synthesis and Development of Drug Intermediates [weimiaobio.com]

Spectroscopic Data of 5-Chloro-2-iodotoluene: An In-depth Technical Guide

This technical guide provides a detailed analysis of the spectroscopic data for 5-Chloro-2-iodotoluene (CAS No: 23399-70-4), a halogenated aromatic compound of interest in synthetic organic chemistry and drug development. Due to the limited availability of public experimental spectra for this specific compound, this guide leverages established principles of spectroscopy and comparative data from structurally analogous compounds to predict and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This approach provides researchers, scientists, and drug development professionals with a robust framework for the characterization of this compound and related molecules.

Introduction

This compound, with the molecular formula C₇H₆ClI, is a substituted toluene bearing both a chlorine and an iodine atom on the aromatic ring.[1][2] The unique electronic and steric environment created by these substituents makes spectroscopic characterization essential for confirming its structure and purity. This guide will delve into the expected features of its ¹H NMR, ¹³C NMR, IR, and MS spectra, providing a comprehensive analytical profile.

Molecular Structure and Properties:

-

Physical State: Expected to be a solid at room temperature.

-

Boiling Point: 120-122 °C at 15 mmHg[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about the arrangement of atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for the aromatic protons and the methyl protons. The substitution pattern on the benzene ring (1,2,4-trisubstituted) will result in a complex splitting pattern for the aromatic protons.

Predicted ¹H NMR Data (in CDCl₃, referenced to TMS at 0.00 ppm):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.7 - 7.8 | d | 1H | H-3 |

| ~ 7.2 - 7.3 | dd | 1H | H-4 |

| ~ 6.9 - 7.0 | d | 1H | H-6 |

| ~ 2.4 | s | 3H | -CH₃ |

Causality and Interpretation:

-

Aromatic Protons (H-3, H-4, H-6): The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. The iodine atom at C-2 is deshielding, causing the adjacent proton (H-3) to appear at the lowest field. The chlorine atom at C-5 also exerts a deshielding effect. The expected splitting pattern arises from spin-spin coupling between adjacent protons. H-3 would be a doublet due to coupling with H-4. H-4 would be a doublet of doublets due to coupling with both H-3 and H-6. H-6 would appear as a doublet due to coupling with H-4.

-

Methyl Protons (-CH₃): The methyl group protons are expected to appear as a singlet around 2.4 ppm, a typical region for methyl groups attached to an aromatic ring. The absence of adjacent protons results in a singlet multiplicity.

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher for better resolution).

-

Data Acquisition: Acquire the spectrum using a standard pulse program. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phasing, and baseline correction. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal.

Predicted ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~ 141 - 143 | C-2 (bearing I) |

| ~ 138 - 140 | C-1 (bearing CH₃) |

| ~ 135 - 137 | C-4 |

| ~ 133 - 135 | C-5 (bearing Cl) |

| ~ 130 - 132 | C-6 |

| ~ 128 - 130 | C-3 |

| ~ 20 - 22 | -CH₃ |

Causality and Interpretation:

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the inductive and resonance effects of the substituents. The carbon atom bonded to the highly electronegative iodine (C-2) is expected to be significantly downfield. The carbon bearing the chlorine atom (C-5) will also be downfield. The quaternary carbons (C-1, C-2, and C-5) will generally have lower intensities compared to the protonated carbons.

-

Methyl Carbon: The methyl carbon will appear in the typical aliphatic region, around 20-22 ppm.

Experimental Protocol for ¹³C NMR:

-

Sample Preparation: A more concentrated sample (20-50 mg in ~0.7 mL of CDCl₃) is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Instrument Setup: Use a standard NMR spectrometer with a carbon probe.

-

Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary to obtain a good signal-to-noise ratio.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | C-H stretching (aromatic) |

| 2970 - 2850 | Medium | C-H stretching (methyl) |

| 1600 - 1450 | Medium-Strong | C=C stretching (aromatic ring) |

| 1100 - 1000 | Strong | C-Cl stretching |

| 850 - 800 | Strong | C-H out-of-plane bending (aromatic) |

| ~ 600 | Medium | C-I stretching |

Causality and Interpretation:

-

Aromatic C-H Stretching: The peaks in the 3100-3000 cm⁻¹ region are characteristic of C-H bonds on an aromatic ring.

-

Aliphatic C-H Stretching: The absorptions in the 2970-2850 cm⁻¹ range are due to the C-H bonds of the methyl group.

-

Aromatic C=C Stretching: The absorptions in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bond vibrations within the benzene ring.

-

C-Cl Stretching: A strong absorption band is expected in the 1100-1000 cm⁻¹ region, corresponding to the stretching vibration of the carbon-chlorine bond.

-

C-H Out-of-Plane Bending: The substitution pattern on the benzene ring influences the C-H out-of-plane bending vibrations, which typically appear as strong bands in the fingerprint region (below 900 cm⁻¹). For a 1,2,4-trisubstituted benzene, a strong band is expected in the 850-800 cm⁻¹ range.

-

C-I Stretching: The carbon-iodine bond vibration is expected to appear at a lower frequency, around 600 cm⁻¹, due to the large mass of the iodine atom.

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: For a solid sample, the spectrum can be obtained using a KBr pellet or as a Nujol mull. If the sample is a low-melting solid or an oil, it can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the standard mid-IR range (4000-400 cm⁻¹). A background spectrum should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify and label the significant absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Relative Intensity | Assignment |

| 252/254 | High | [M]⁺ (Molecular ion) |

| 125/127 | High | [M - I]⁺ |

| 90 | Medium | [C₇H₆]⁺ (Tropylium ion) |

| 89 | Medium | [C₇H₅]⁺ |

Causality and Interpretation:

-

Molecular Ion Peak ([M]⁺): The molecular ion peak is expected at m/z 252, corresponding to the molecular weight of this compound with the isotopes ³⁵Cl and ¹²⁷I. An M+2 peak of approximately one-third the intensity of the M peak will be observed due to the natural abundance of the ³⁷Cl isotope.

-

Fragmentation Pattern: The most likely initial fragmentation is the loss of the iodine radical, which is a good leaving group, to form a stable benzylic-type cation at m/z 125 (for ³⁵Cl) and 127 (for ³⁷Cl). Further fragmentation of the aromatic ring can lead to the formation of the tropylium ion at m/z 90 and other characteristic fragments.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or, if volatile enough, through a gas chromatograph (GC-MS).

-

Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragments.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion and major fragment ions are identified.

Visualizations

Molecular Structure of this compound

Caption: Structure of this compound

Predicted Mass Spectrometry Fragmentation Pathway

Caption: Key fragmentation of this compound in EI-MS

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. By understanding the expected spectral features and the underlying chemical principles, researchers can confidently characterize this compound and its analogs. The provided experimental protocols offer a practical framework for obtaining high-quality spectroscopic data. While this guide is based on established spectroscopic principles and data from similar compounds, experimental verification is always recommended for definitive structural confirmation.

References

-

Chemical-Suppliers. This compound | CAS 23399-70-4. [Link]

-

SpectraBase. This compound - Optional[FTIR] - Spectrum. [Link]

Sources

Chemical structure and IUPAC name of 5-Chloro-2-iodotoluene

An In-depth Technical Guide to 5-Chloro-2-iodotoluene: Structure, Synthesis, and Applications

Executive Summary

This compound is a halogenated aromatic hydrocarbon that serves as a highly versatile and valuable intermediate in advanced chemical synthesis. Characterized by the presence of three distinct functional moieties on a toluene backbone—a methyl group, a chlorine atom, and an iodine atom—this compound offers a unique combination of reactivity and stability. The differential reactivity of the carbon-iodine and carbon-chlorine bonds makes it a strategic building block for the regioselective construction of complex molecular architectures, particularly through transition metal-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of this compound, detailing its chemical identity, physicochemical properties, a validated synthetic pathway with mechanistic insights, and its critical applications in pharmaceutical and materials science research. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this important compound.

Chemical Identity and Nomenclature

A precise understanding of a compound's identity is fundamental to its application. This section details the formal nomenclature and structural representation of this compound.

IUPAC Name and Synonyms

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is 1-Chloro-4-iodo-2-methylbenzene .

However, it is commonly referred to in commercial and research contexts as This compound . This common name is derived by numbering the toluene ring starting from the methyl group as position 1.

Other frequently used synonyms include:

Chemical Identifiers

For unambiguous identification in databases and regulatory documents, the following identifiers are used:

| Identifier | Value |

| CAS Registry Number | 23399-70-4[1][3][5] |

| Molecular Formula | C₇H₆ClI[2][3][5] |

| MDL Number | MFCD00060665[3][4] |

| SMILES | CC1=C(I)C=C(Cl)C=C1[3] |

Molecular Structure and Weight

The molecular structure consists of a benzene ring substituted with a methyl group at position 1, an iodine atom at position 2, and a chlorine atom at position 5. The molecular weight of the compound is 252.48 g/mol .[2][3][5]

Physicochemical Properties

The physical and chemical properties of this compound dictate its handling, reaction conditions, and purification methods. The key properties are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 252.48 g/mol | [2][3][5] |

| Appearance | Not specified; likely a liquid or low-melting solid | |

| Melting Point | -21 °C | [1][2] |

| Boiling Point | 120-122 °C at 15 mmHg | [2][3][4] |

| Density | 1.82 g/cm³ | [2][3] |

| Refractive Index | ~1.617 | [1][2] |

| Storage Temperature | Room temperature, sealed in dry, dark place | [2] |

Synthesis and Mechanistic Considerations

While various synthetic routes can be envisioned, a robust and scalable method for preparing this compound involves a Sandmeyer reaction starting from the commercially available 4-chloro-2-methylaniline. This approach is favored due to its high reliability and the predictable reactivity of the diazonium salt intermediate.

Rationale for Synthetic Route

The Sandmeyer reaction is a cornerstone transformation in aromatic chemistry, enabling the conversion of a primary aromatic amine into a wide array of functional groups, including halogens. The process involves two key stages:

-

Diazotization: The conversion of the primary amine to an aryl diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). This step is performed at low temperatures (0-5 °C) to prevent the premature decomposition of the unstable diazonium salt.

-

Halogenation: The displacement of the diazonium group with a halide. For iodination, the addition of a solution of potassium iodide (KI) to the diazonium salt is highly effective and does not typically require a copper catalyst, unlike the corresponding chlorination or bromination reactions.

This route is selected for its high functional group tolerance and consistently good yields.

Experimental Protocol: Synthesis via Sandmeyer Reaction

Step 1: Diazotization of 4-chloro-2-methylaniline

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, add 4-chloro-2-methylaniline (1.0 eq).

-

Add a 3M solution of hydrochloric acid (HCl) (3.0 eq) and cool the resulting slurry to 0 °C in an ice-salt bath.

-

While maintaining the temperature between 0-5 °C, slowly add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise. The addition should be controlled to prevent the temperature from exceeding 5 °C.

-

Stir the mixture at 0-5 °C for an additional 30 minutes after the addition is complete to ensure full formation of the diazonium salt.

Step 2: Iodination

-

In a separate beaker, prepare a solution of potassium iodide (KI) (1.5 eq) in water.

-

Slowly add the freshly prepared diazonium salt solution from Step 1 to the potassium iodide solution at room temperature. Vigorous nitrogen gas evolution will be observed.

-

After the addition is complete, stir the reaction mixture at room temperature for 1 hour, then gently heat to 50 °C for 30 minutes to ensure complete decomposition of any remaining diazonium salt.

-

Cool the mixture to room temperature.

Step 3: Work-up and Purification

-

Transfer the reaction mixture to a separatory funnel and extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane (3x volumes).

-

Combine the organic layers and wash sequentially with a saturated solution of sodium thiosulfate (to remove excess iodine), water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound via Sandmeyer reaction.

Applications in Research and Development

The synthetic utility of this compound stems from the differential reactivity of its two halogen substituents. The carbon-iodine bond is significantly weaker and more polarizable than the carbon-chlorine bond, making it the preferred site for oxidative addition in transition metal catalysis.

Versatile Building Block in Cross-Coupling Reactions

This compound is an ideal substrate for sequential, site-selective cross-coupling reactions.

-

Iodine-Selective Coupling: The C-I bond readily participates in common palladium-catalyzed reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations under standard conditions.[6] This allows for the introduction of an aryl, alkynyl, vinyl, or amino group at the 2-position, leaving the chlorine atom intact for subsequent transformations.

-

Chlorine-Selective Coupling: The remaining C-Cl bond can be activated for a second cross-coupling reaction under more forcing conditions (e.g., using more electron-rich ligands, higher temperatures, or stronger bases). This stepwise approach provides a powerful tool for building complex, multi-substituted aromatic systems from a single starting material.

Role in Pharmaceutical Synthesis

Halogenated organic compounds are integral to modern drug discovery.[7] Chloro- and iodo-substituted aromatic intermediates are foundational in the synthesis of a wide range of active pharmaceutical ingredients (APIs).[6][8] While specific drugs derived directly from this compound are not prominently documented in public literature, its structural motifs are relevant. Its ability to serve as a scaffold for creating biaryl or aryl-heterocycle linkages is crucial in the development of kinase inhibitors, anti-inflammatory agents, and other therapeutics.[9] The strategic placement of the chloro and methyl groups can influence the molecule's conformation, lipophilicity, and metabolic stability, all critical parameters in drug design.[10]

Potential in Materials Science

The same synthetic versatility that benefits drug discovery is also valuable in materials science. Halogenated aromatics serve as precursors for organic electronic materials, including those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[6] By participating in reactions that build conjugated polymer backbones, this compound can be used to synthesize materials where the electronic properties are fine-tuned by the substitution pattern.[6]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as an irritant.

| Hazard Class | GHS Statements | Precautionary Measures |

| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing.[4][11] |

| Eye Irritation | H319: Causes serious eye irritation | P280: Wear eye protection/face protection.[4][11] |

| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing vapors/spray. P271: Use only outdoors or in a well-ventilated area.[4][11] |

First Aid:

-

In case of skin contact: Wash with plenty of soap and water.

-

In case of eye contact: Rinse immediately with plenty of water and seek medical advice.[3]

-

If inhaled: Move person into fresh air.

Storage and Handling:

-

Wear suitable personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3]

-

Handle in a well-ventilated area or a chemical fume hood.

-

Store in a tightly sealed container in a cool, dry place away from light.[2]

Conclusion

This compound is a synthetically powerful and strategically important chemical intermediate. Its well-defined structure, characterized by differentially reactive halogen atoms, provides chemists with a versatile platform for the controlled and sequential formation of multiple carbon-carbon and carbon-heteroatom bonds. This capability makes it a valuable asset in the multi-step synthesis of complex targets in drug discovery and materials science. Adherence to appropriate safety protocols is mandatory when handling this compound to mitigate its irritant properties.

References

-

Chemical-Suppliers.com. (n.d.). This compound | CAS 23399-70-4. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Methyl 5-Chloro-2-Iodobenzoate in Advancing Chemical Synthesis and Product Development. Retrieved from [Link]

-

Chemdad. (n.d.). This compound | CAS 23399-70-4. Retrieved from [Link]

-

Pathakamuri, A. et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]

-

MDPI. (2023). Special Issue “Advances in Drug Discovery and Synthesis”. Retrieved from [Link]

- Google Patents. (2014). CN104086361A - Preparation method of 2-chloro-5-iodobenzoic acid.

-

Journal of Biomedical Research & Environmental Sciences. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. This compound | CAS 23399-70-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. scbt.com [scbt.com]

- 6. nbinno.com [nbinno.com]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. calibrechem.com [calibrechem.com]

- 9. mdpi.com [mdpi.com]

- 10. jelsciences.com [jelsciences.com]

- 11. chemical-label.com [chemical-label.com]

An In-depth Technical Guide to the Reactivity and Stability of 5-Chloro-2-iodotoluene

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern organic synthesis, the strategic use of halogenated aromatic building blocks is paramount for the construction of complex molecular architectures. Among these, 5-Chloro-2-iodotoluene emerges as a versatile intermediate, offering a unique combination of reactive sites that can be selectively addressed. This guide, intended for researchers, scientists, and professionals in drug development and material science, provides a comprehensive exploration of the reactivity, stability, and synthetic utility of this compound. As a Senior Application Scientist, my aim is to not only present established protocols but to also provide insights into the underlying chemical principles that govern the experimental choices, thereby empowering you to leverage the full potential of this compound in your research and development endeavors.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of a molecule's physical and chemical properties is the foundation for its effective application in synthesis.

Physical Properties

| Property | Value | Source |

| CAS Number | 23399-70-4 | [1] |

| Molecular Formula | C₇H₆ClI | [1] |

| Molecular Weight | 252.48 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Melting Point | -21°C | [3] |

| Boiling Point | 120-122°C at 15 mmHg | [1] |

| Density | 1.82 g/cm³ | [3] |

| Refractive Index | 1.6160 | [3] |

Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of this compound.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum reveals the presence of characteristic functional groups. The spectrum of this compound will exhibit strong absorptions in the aromatic C-H stretching region (around 3000-3100 cm⁻¹) and C=C stretching region (around 1400-1600 cm⁻¹).[6][7] The C-Cl and C-I stretching vibrations will appear in the fingerprint region (below 1000 cm⁻¹). Interpreting the full spectrum provides a unique "fingerprint" for the molecule.[8][9][10]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 252, corresponding to its molecular weight. The isotopic pattern of the molecular ion will be characteristic of a compound containing one chlorine atom (M⁺ and M+2 peaks in a roughly 3:1 ratio). The fragmentation pattern can provide further structural information.

Reactivity Profile: A Tale of Two Halogens

The synthetic utility of this compound lies in the differential reactivity of its two halogen substituents. The carbon-iodine bond is significantly weaker and more polarizable than the carbon-chlorine bond, making the iodine atom the primary site for a variety of transformations.[11][12]

Caption: Differential reactivity of C-I and C-Cl bonds in this compound.

This differential reactivity allows for a stepwise functionalization strategy, where the iodo group is first replaced via cross-coupling or organometallic reactions, leaving the chloro group intact for subsequent transformations under more forcing conditions.

Key Synthetic Transformations and Experimental Protocols

This compound is a valuable substrate for several palladium-catalyzed cross-coupling reactions and for the formation of organometallic reagents.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds.[13][14][15][16][17][18] Due to the high reactivity of the C-I bond, this compound readily participates in this reaction, allowing for the introduction of a wide range of aryl and vinyl substituents.

Experimental Protocol: Synthesis of 4-Chloro-2-methyl-1,1'-biphenyl

-

Materials: this compound, phenylboronic acid, palladium(II) acetate (Pd(OAc)₂), triphenylphosphine (PPh₃), potassium carbonate (K₂CO₃), toluene, ethanol, water.

-

Procedure:

-

To a round-bottom flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and a magnetic stir bar.

-

Add a mixture of toluene (5 mL), ethanol (1 mL), and water (1 mL).

-

Degas the mixture by bubbling with argon or nitrogen for 15 minutes.

-

Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).

-

Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and add water (10 mL).

-

Extract the product with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexanes) to afford 4-Chloro-2-methyl-1,1'-biphenyl.

-

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of many pharmaceuticals.[19][20][21][22] The C-I bond of this compound is highly susceptible to this reaction.

Experimental Protocol: Synthesis of 4-(4-Chloro-2-methylphenyl)morpholine

-

Materials: this compound, morpholine, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos), sodium tert-butoxide (NaOtBu), toluene.

-

Procedure:

-

In a glovebox, to an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.01 mmol), XPhos (0.024 mmol), and sodium tert-butoxide (1.4 mmol).

-

Add this compound (1.0 mmol) and morpholine (1.2 mmol).

-

Add anhydrous, degassed toluene (5 mL).

-

Seal the tube and heat the reaction mixture to 100°C for 12-18 hours.

-

Cool the reaction to room temperature and dilute with diethyl ether.

-

Filter the mixture through a pad of Celite and concentrate the filtrate.

-

Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield 4-(4-Chloro-2-methylphenyl)morpholine.

-

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of carbon-carbon triple bonds, which are valuable functionalities in materials science and medicinal chemistry.[23][24]

Experimental Protocol: Synthesis of 1-Chloro-4-iodo-5-(phenylethynyl)benzene

-

Materials: this compound, phenylacetylene, bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), copper(I) iodide (CuI), triethylamine (Et₃N), tetrahydrofuran (THF).

-

Procedure:

-

To a Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.06 mmol).

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous THF (10 mL) and triethylamine (2.0 mmol).

-

Add phenylacetylene (1.2 mmol) dropwise via syringe.

-

Stir the reaction mixture at room temperature for 8-12 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate.

-

Purify the residue by column chromatography on silica gel (eluent: hexanes) to obtain the desired product.[25][26]

-

Grignard Reagent Formation

The formation of a Grignard reagent from this compound proceeds selectively at the C-I bond, providing a powerful nucleophile for subsequent reactions with various electrophiles.[27][28][29][30]

Experimental Protocol: Preparation of (4-Chloro-2-methylphenyl)magnesium Iodide

-

Materials: this compound, magnesium turnings, anhydrous diethyl ether or THF, iodine (a small crystal).

-

Procedure:

-

Place magnesium turnings (1.2 mmol) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Add a small crystal of iodine to activate the magnesium surface.

-

In the dropping funnel, prepare a solution of this compound (1.0 mmol) in anhydrous diethyl ether (10 mL).

-

Add a small portion of the halide solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle heating may be required.

-

Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.

-

The resulting dark gray or brown solution of (4-Chloro-2-methylphenyl)magnesium iodide is ready for use in subsequent reactions.

-

Stability Profile

The stability of this compound under various conditions is a critical consideration for its storage and use in synthesis.

-

Thermal Stability: Halogenated aromatic compounds generally exhibit high thermal stability. However, at elevated temperatures, decomposition can occur, potentially leading to the formation of halogenated byproducts.[10][30][31][32] It is recommended to store this compound in a cool, dark place.[3]

-

Photochemical Stability: Aromatic iodides can be sensitive to light, undergoing homolytic cleavage of the C-I bond to form radical species.[3][33] Prolonged exposure to UV light should be avoided. Amber-colored glassware is recommended for storage and reactions.

-

Hydrolytic Stability: Under neutral conditions, this compound is stable to water. However, under strongly acidic or basic conditions, hydrolysis of the halogen substituents is possible, though generally requires harsh conditions.

-

Reactivity with Nucleophiles: While the primary reactivity is at the C-I bond via transition metal catalysis, strong nucleophiles under forcing conditions could potentially displace the chlorine atom via nucleophilic aromatic substitution, particularly if the ring is activated by electron-withdrawing groups.

Applications in Drug Discovery and Materials Science

The unique reactivity of this compound makes it a valuable building block in the synthesis of high-value molecules.

Pharmaceutical Synthesis

Halogenated aromatics are key intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs).[34][35] While direct examples of marketed drugs synthesized from this compound are not prominently published, its structural motifs are present in various kinase inhibitors and other therapeutic agents. For instance, the 2-fluoro-4-iodoaniline core, a close analog, is a key intermediate in the synthesis of the MEK inhibitor Trametinib .[1][35][36] This suggests the potential of this compound as a starting material for the synthesis of novel kinase inhibitors and other drug candidates.

Caption: Role of this compound in drug discovery.

Organic Electronic Materials

The synthesis of conjugated organic molecules for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) often relies on cross-coupling reactions to build extended π-systems. The ability to selectively functionalize this compound makes it an attractive building block for creating novel organic electronic materials with tailored properties.

Safety, Toxicology, and Environmental Considerations

Safety and Handling

This compound is classified as an irritant.[1] It is irritating to the eyes, respiratory system, and skin.[1] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Toxicology

Specific toxicological data for this compound is limited. However, data for related chlorinated toluenes suggest potential for toxicity.[7][12][26][28] Some chlorinated aromatic hydrocarbons are known to be persistent and can have adverse health effects upon long-term exposure.[17]

Environmental Fate

Halogenated aromatic compounds can be persistent in the environment and may bioaccumulate.[1][34][36] Biodegradation of such compounds by microorganisms is possible but can be slow.[1][34][36] Proper disposal of waste containing this compound is crucial to minimize environmental impact.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its differential reactivity, with a highly reactive iodo group and a more robust chloro group, allows for selective and sequential functionalization. This guide has provided an in-depth overview of its properties, key synthetic transformations with detailed protocols, stability considerations, and potential applications in drug discovery and materials science. By understanding the principles outlined herein, researchers can effectively utilize this compound to construct complex and valuable molecules, driving innovation in their respective fields.

References

-

A method for synthesizing trametinib key intermediate. (2021). Patsnap. Retrieved from [Link]

-

Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring. (2020). NIH. Retrieved from [Link]

-

This compound | CAS 23399-70-4. Chemical-Suppliers.com. Retrieved from [Link]

-

Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology. Retrieved from [Link]

-

Identification and Analysis of Halogenated Contaminants Formed in Thermal. University of Maryland. Retrieved from [Link]

-

Grignard Reaction. University of Massachusetts. Retrieved from [Link]

-

This compound - Optional[FTIR] - Spectrum. SpectraBase. Retrieved from [Link]

-

Copies of 1H, 13C, 19F NMR spectra. University of Glasgow. Retrieved from [Link]

- Method of carrying out suzuki - miyaura cc-coupling reactions. (2012). Google Patents.

- Method for producing Suzuki coupling compound catalysed by a nickel compound. (2004). Google Patents.

-

Research and Development Health and Environmental Effects Document For Selected Chlorinated Toluenes. EPA. Retrieved from [Link]

-

Thermal Decomposition Studies of Halogenated Organic Compounds. Semantic Scholar. Retrieved from [Link]

-

How to Interpret FTIR Results: A Beginner's Guide. (2025). AZoOptics. Retrieved from [Link]

-

Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]

- Application of nickel catalyst in suzuki-miyaura coupling reaction. (2010). Google Patents.

-

Flow Chemistry: Sonogashira Coupling. University of Chemistry and Technology, Prague. Retrieved from [Link]

-

PDF 1014.01 K. International Journal of New Chemistry. Retrieved from [Link]

-

Method for producing Suzuki coupling compound catalysed by a nickel compound. Patent 1439157 - EPO. Retrieved from [Link]

-

Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. (2019). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University of California, Irvine. Retrieved from [Link]

- Method of carrying out Suzuki-Miyaura CC-coupling reactions. (2012). Google Patents.

- Method for Preparing Grignard Reagents and new Grignard Reagents. (2001). Google Patents.

-

This compound. Chongqing Chemdad Co., Ltd. Retrieved from [Link]

-

The Buchwald–Hartwig Amination After 25 Years. University of Groningen. Retrieved from [Link]

-

The Effect of Vicinyl Olefinic Halogens on Cross-Coupling Reactions Using Pd(0) Catalysis.. (2025). ResearchGate. Retrieved from [Link]

-

Sonogashira Coupling. Organic Chemistry Portal. Retrieved from [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. EPFL. Retrieved from [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]

-

. Royal Society of Chemistry. Retrieved from [Link]

-

How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Retrieved from [Link]

-

"Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. SciELO México. Retrieved from [Link]

-

How To Interpret An FTIR Spectrum? - Chemistry For Everyone. (2025). YouTube. Retrieved from [Link]

-

Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC - NIH. Retrieved from [Link]

-

Thermal catalytic device for toluene decomposition via direct heating. (2022). Nature. Retrieved from [Link]

-

Impact of residence time distributions in reacting magnesium packed-beds on Grignard reagent formation. ChemRxiv. Retrieved from [Link]

-

Photochemical degradation of toluene in gas-phase under UV/visible light graphene oxide-TiO2 nanocomposite: influential operating factors, optimization, and modeling. ResearchGate. Retrieved from [Link]

Sources

- 1. CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents [patents.google.com]

- 2. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]

- 3. research.vu.nl [research.vu.nl]

- 4. benchchem.com [benchchem.com]

- 5. 2-Iodotoluene(615-37-2) 13C NMR spectrum [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. azooptics.com [azooptics.com]

- 9. m.youtube.com [m.youtube.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. benchchem.com [benchchem.com]

- 12. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rose-hulman.edu [rose-hulman.edu]

- 14. EP2655297A1 - Method of carrying out suzuki - miyaura cc-coupling reactions - Google Patents [patents.google.com]

- 15. EP2468701A1 - Method of carrying out Suzuki-Miyaura CC-coupling reactions - Google Patents [patents.google.com]

- 16. Yoneda Labs [yonedalabs.com]

- 17. pubs.rsc.org [pubs.rsc.org]

- 18. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]

- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 20. benchchem.com [benchchem.com]

- 21. rsc.org [rsc.org]

- 22. research.rug.nl [research.rug.nl]

- 23. d-nb.info [d-nb.info]

- 24. Sonogashira Coupling [organic-chemistry.org]

- 25. rsc.org [rsc.org]

- 26. ijnc.ir [ijnc.ir]

- 27. web.mnstate.edu [web.mnstate.edu]

- 28. WO2010117285A2 - Process for the preparation of grignard compounds - Google Patents [patents.google.com]

- 29. EP1070718B1 - Method for Preparing Grignard Reagents and new Grignard Reagents - Google Patents [patents.google.com]

- 30. chemrxiv.org [chemrxiv.org]

- 31. rsc.org [rsc.org]

- 32. CN109336884A - A method of synthesis Trimetinib key intermediate - Google Patents [patents.google.com]

- 33. researchgate.net [researchgate.net]

- 34. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 35. benchchem.com [benchchem.com]

- 36. A method for synthesizing trametinib key intermediate - Eureka | Patsnap [eureka.patsnap.com]

Navigating the Synthesis Landscape: A Comprehensive Technical Guide to the Safe Handling of 5-Chloro-2-iodotoluene

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-iodotoluene is a key halogenated aromatic intermediate, pivotal in the construction of complex molecular architectures prevalent in pharmaceutical agents and advanced materials. Its utility in cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, makes it a valuable building block in medicinal chemistry and materials science. However, its chemical reactivity and inherent hazards necessitate a thorough understanding of its safety profile and the implementation of rigorous handling protocols. This guide provides a comprehensive overview of the safe handling, storage, and disposal of this compound, grounded in established safety principles and laboratory best practices.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for anticipating its behavior and implementing appropriate safety measures.

| Property | Value | Source |

| CAS Number | 23399-70-4 | [1][2][3] |

| Molecular Formula | C₇H₆ClI | [1][3] |

| Molecular Weight | 252.48 g/mol | [1][3] |

| Appearance | Not explicitly stated, but related compounds are typically liquids or low-melting solids. | |

| Boiling Point | 120-122 °C at 15 mmHg | [1][3] |

| Density | Approximately 1.82 g/cm³ | [1] |

| Solubility | Insoluble in water; soluble in common organic solvents. | General chemical principles |

Hazard Identification and Risk Assessment

This compound is classified as an irritant.[3][4] The primary routes of exposure are inhalation, skin contact, and eye contact.

GHS Hazard Statements:

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[2]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

-

P264: Wash skin thoroughly after handling.[4]

-

P271: Use only outdoors or in a well-ventilated area.[4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[4]

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4]

-